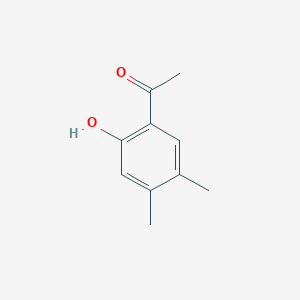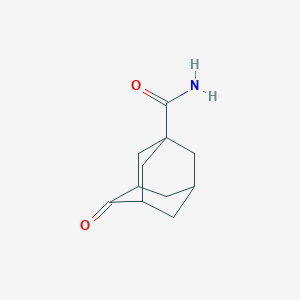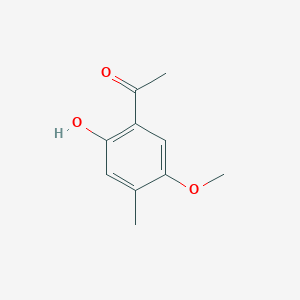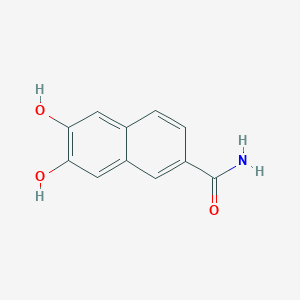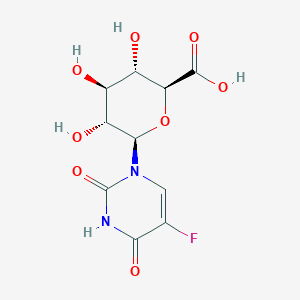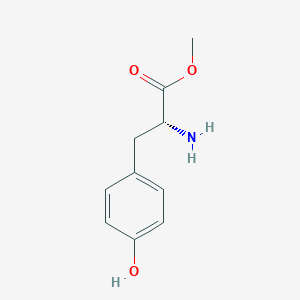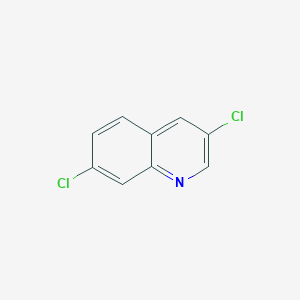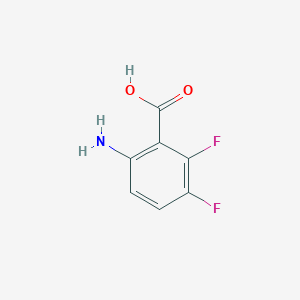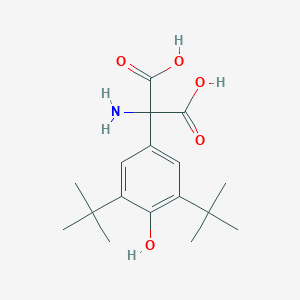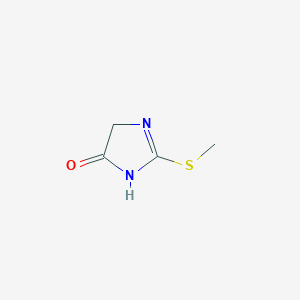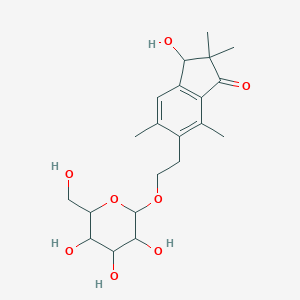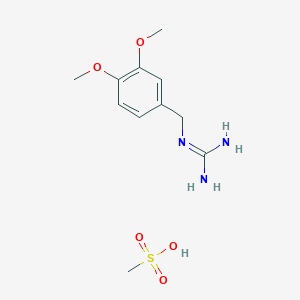
Veratrylguanidine methane sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Veratrylguanidine methane sulfonate (VGMS) is a chemical compound that has been widely used in scientific research due to its unique properties. VGMS belongs to the family of guanidine derivatives, and it is a potent activator of soluble guanylate cyclase (sGC). The activation of sGC by VGMS leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes.
Mecanismo De Acción
Veratrylguanidine methane sulfonate activates sGC by binding to the heme group of the enzyme and inducing a conformational change that increases the production of cGMP. The activation of sGC by Veratrylguanidine methane sulfonate leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. The increased production of cGMP also plays a role in the regulation of neurotransmitter release, cell proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Veratrylguanidine methane sulfonate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of cGMP, which leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. Veratrylguanidine methane sulfonate has also been shown to regulate neurotransmitter release, cell proliferation, and apoptosis. Additionally, Veratrylguanidine methane sulfonate has been found to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Veratrylguanidine methane sulfonate has several advantages for lab experiments. It is a potent activator of sGC and can be used to investigate the role of cGMP in various physiological processes. Veratrylguanidine methane sulfonate is also stable and easy to handle, making it a valuable tool for researchers. However, Veratrylguanidine methane sulfonate has some limitations. It can be toxic at high concentrations, and its effects can be influenced by the presence of other substances in the experimental system.
Direcciones Futuras
There are several future directions for research on Veratrylguanidine methane sulfonate. One area of interest is the role of Veratrylguanidine methane sulfonate in the regulation of inflammation and oxidative stress. Another area of research is the development of Veratrylguanidine methane sulfonate analogs that have improved pharmacological properties. Additionally, the use of Veratrylguanidine methane sulfonate in combination with other drugs or therapies may have potential therapeutic benefits. Overall, further research on Veratrylguanidine methane sulfonate has the potential to provide valuable insights into the regulation of physiological processes and the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of Veratrylguanidine methane sulfonate involves the reaction of veratrylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of Veratrylguanidine methane sulfonate as a white crystalline powder with a melting point of 215-218°C.
Aplicaciones Científicas De Investigación
Veratrylguanidine methane sulfonate has been extensively used in scientific research due to its ability to activate sGC and increase the production of cGMP. This property has made Veratrylguanidine methane sulfonate a valuable tool for investigating various physiological processes such as cardiovascular function, smooth muscle relaxation, and platelet aggregation. Veratrylguanidine methane sulfonate has also been used to study the role of cGMP in the regulation of neurotransmitter release, cell proliferation, and apoptosis.
Propiedades
Número CAS |
148741-67-7 |
|---|---|
Nombre del producto |
Veratrylguanidine methane sulfonate |
Fórmula molecular |
C11H19N3O5S |
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenyl)methyl]guanidine;methanesulfonic acid |
InChI |
InChI=1S/C10H15N3O2.CH4O3S/c1-14-8-4-3-7(5-9(8)15-2)6-13-10(11)12;1-5(2,3)4/h3-5H,6H2,1-2H3,(H4,11,12,13);1H3,(H,2,3,4) |
Clave InChI |
LMNTYSMXUXRWGD-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)CN=C(N)N)OC.CS(=O)(=O)O |
SMILES canónico |
COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-] |
Otros números CAS |
148741-67-7 |
Sinónimos |
MSVGuanidine veratrylguanidine methane sulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



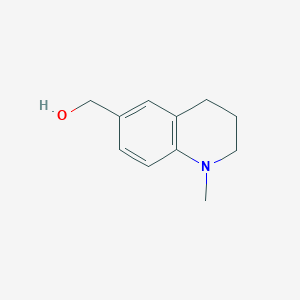
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
